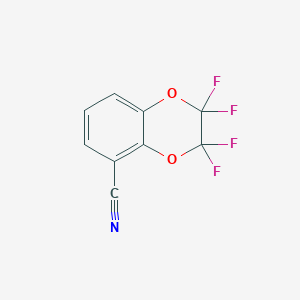

2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile

Description

2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile is a fluorinated benzodioxane derivative featuring a carbonitrile (-CN) substituent at the 5-position. Its synthesis, as described in patents by Bayer Aktiengesellschaft, involves intermediates like O-(2-bromo-1,1,2,2-tetrafluoroethoxy)-phenols, highlighting its role as a precursor for bioactive molecules .

Properties

Molecular Formula |

C9H3F4NO2 |

|---|---|

Molecular Weight |

233.12 g/mol |

IUPAC Name |

2,2,3,3-tetrafluoro-1,4-benzodioxine-5-carbonitrile |

InChI |

InChI=1S/C9H3F4NO2/c10-8(11)9(12,13)16-7-5(4-14)2-1-3-6(7)15-8/h1-3H |

InChI Key |

VCINTZZVZJZSJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a benzodioxane derivative followed by the introduction of a nitrile group. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) and may be carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The nitrile group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Core Structural Features

- Target Compound: The benzodioxane scaffold with tetrafluoro substitution and a cyano group distinguishes it from simpler fluorinated ethers or hydrocarbons.

- Analog 1: 2,2,3,3-Tetrafluoro-1-propanol (C₃H₄F₄O, CAS 76-37-9) is a linear alcohol with tetrafluoro substitution, lacking the aromatic and dioxane systems. Its primary functional group (-OH) contrasts with the cyano group in the target compound .

- Analog 2: 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (C₁₂F₄N₄, CAS 29261-33-4) is a quinone derivative with four cyano groups, exhibiting semiconductor properties rather than pharmaceutical utility .

Physical Properties

*Estimated based on structural analogs.

Reactivity and Stability

- Fluorine Substituents: The tetrafluoro groups in the target compound and analogs enhance chemical inertness and thermal stability. However, the cyano group introduces nucleophilic reactivity, enabling participation in cycloaddition or substitution reactions, unlike the hydroxyl group in 2,2,3,3-tetrafluoro-1-propanol .

Biological Activity

2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile is a fluorinated organic compound notable for its unique structural features, including a benzodioxane ring and a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

The molecular formula of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile is , and it possesses distinctive properties attributed to its fluorinated structure. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an interesting candidate for further biological evaluation.

The biological activity of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile is believed to be influenced by:

- Fluorine Atoms : These enhance the compound's reactivity and binding affinity to various biological targets.

- Nitrile Group : This functional group can participate in hydrogen bonding and other interactions with target molecules, potentially affecting enzyme activity and receptor binding .

Biological Activity

Research on the biological activity of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile has revealed several promising findings:

Anticancer Activity

Studies have demonstrated that derivatives of benzodioxane compounds exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds related to 2,2,3,3-Tetrafluoro-1,4-benzodioxane have shown efficacy against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the benzodioxane framework can enhance cytotoxicity against cancer cells .

Antimicrobial Properties

Fluorinated compounds often display antimicrobial activity. Preliminary evaluations suggest that 2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile may exhibit:

- Inhibition of Bacterial Growth : The compound's fluorinated nature could contribute to its ability to disrupt microbial membranes or interfere with metabolic processes in bacteria .

Case Studies

Several case studies highlight the potential applications of this compound:

-

Study on Anticancer Efficacy :

- Objective : To evaluate the cytotoxic effects of 2,2,3,3-Tetrafluoro-1,4-benzodioxane derivatives on human cancer cell lines.

- Findings : A specific derivative demonstrated over 70% inhibition of cell proliferation in MCF-7 breast cancer cells at a concentration of 10 µM.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.

- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli in agar diffusion assays.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.